

Application Notes and Protocols: Multiple Ascending Dose Study of Icapamespib Dihydrochloride

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Compound of Interest

Compound Name: *Icapamespib dihydrochloride*

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These application notes provide a comprehensive overview of a multiple ascending dose (MAD) study for **Icapamespib dihydrochloride**, a selective inhibitor of epichaperomes. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the clinical pharmacology of Icapamespib.

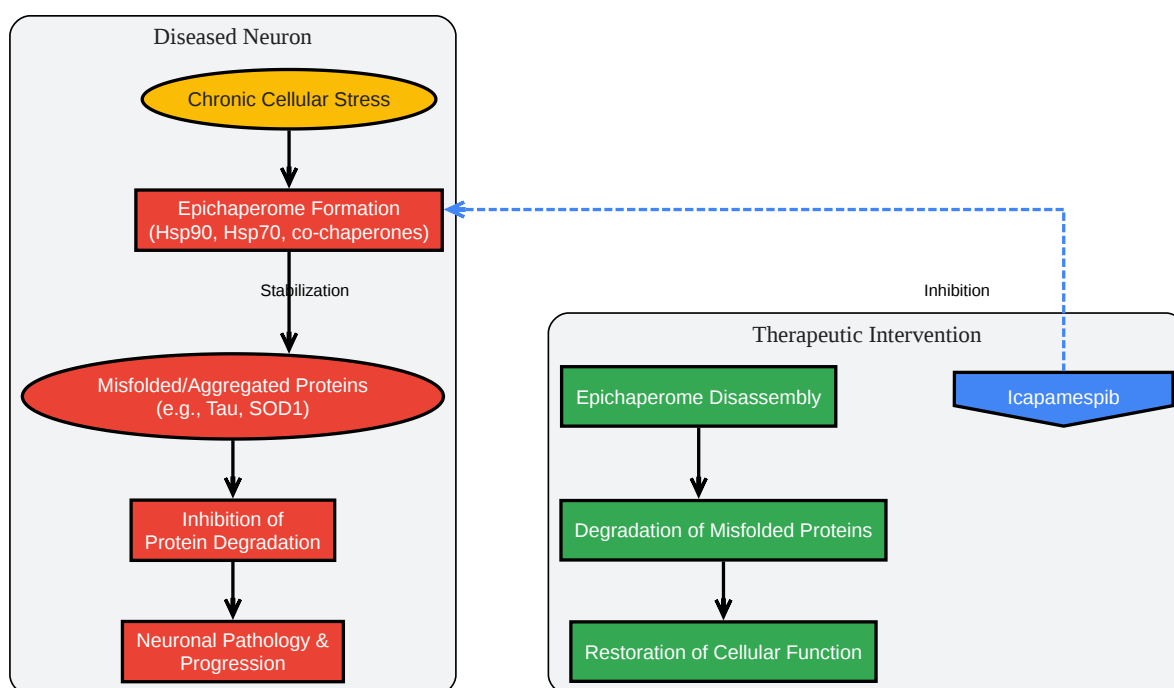
Introduction

Icapamespib (formerly known as PU-AD or PU-HZ151) is a blood-brain barrier permeable small molecule that selectively inhibits the activity of epichaperomes.^{[1][2]} Epichaperomes are complexes of chaperones and co-chaperones that form in response to chronic cellular stress and are implicated in the progression of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis.^{[1][3]} By inhibiting epichaperomes, Icapamespib induces the degradation of misfolded proteins associated with these diseases.^{[1][3]} This document details the methodology and findings of a Phase 1 multiple ascending dose study designed to evaluate the safety, tolerability, and pharmacokinetics of Icapamespib in healthy subjects.^{[1][3]}

Mechanism of Action: Epichaperome Inhibition

Icapamespib functions by selectively binding to the conformationally altered ATP binding site of Hsp90 within the epichaperome complex.^[1] This non-covalent binding leads to the disassembly of the epichaperome, which in turn disrupts the pathological protein-protein interaction networks that contribute to neurodegeneration.^{[2][4]} This targeted action is designed

to restore normal cellular function by promoting the clearance of neurotoxic protein aggregates, while leaving the function of Hsp90 in healthy cells largely unaffected.[1]



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Caption: Icapamespib Mechanism of Action.

Multiple Ascending Dose (MAD) Study Protocol

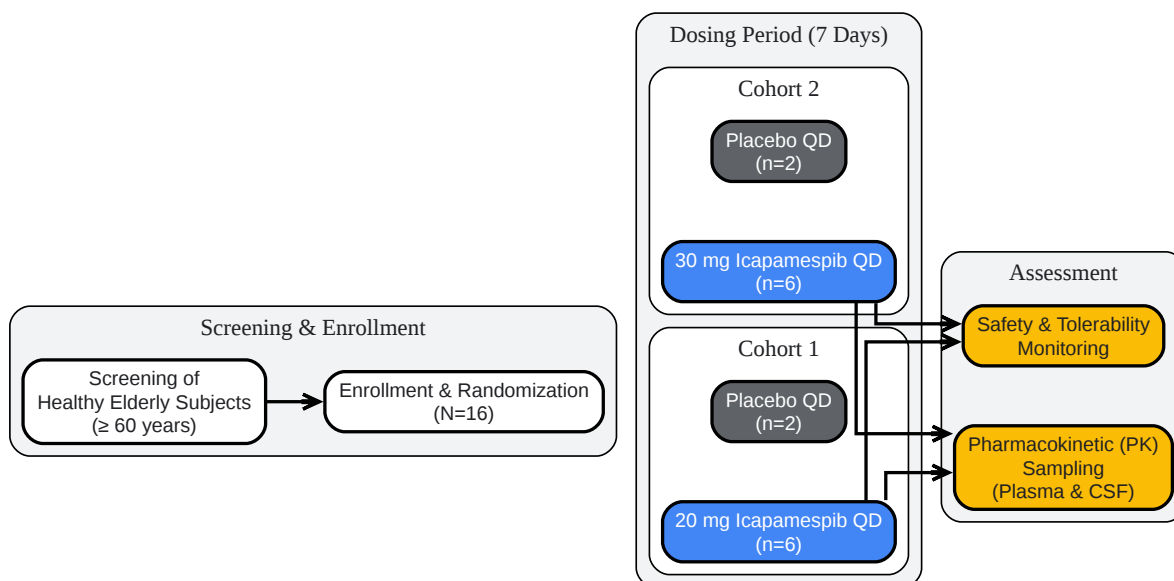
This protocol outlines a double-blind, placebo-controlled study to evaluate multiple ascending doses of Icapamespib.

3.1. Study Design and Participants

- Design: A double-blind, placebo-controlled, randomized, multiple ascending dose design.[\[1\]](#)
[\[3\]](#)
- Participants: Healthy elderly male and female subjects, aged 60 years and older.[\[1\]](#)[\[3\]](#)
- Cohorts: The study consisted of two cohorts, each with 8 subjects. Within each cohort, 6 subjects were randomized to receive Icapamespib and 2 subjects to receive placebo.[\[1\]](#)

3.2. Dosing and Administration

- Dosage Levels: Two dosage levels were evaluated: 20 mg and 30 mg of Icapamespib.[\[1\]](#)[\[3\]](#)
- Administration: Icapamespib or placebo was administered as an oral solution once daily (QD) for 7 consecutive days.[\[1\]](#)[\[3\]](#)
- Conditions: The study drug was administered under fasted conditions (at least 1 hour before and 4 hours after dosing).[\[1\]](#)



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Caption: Multiple Ascending Dose Study Workflow.

3.3. Pharmacokinetic (PK) Analysis

- **Sample Collection:** Blood samples were collected at predetermined time points to determine the plasma concentrations of Icapamespib. In the MAD part of the study, cerebrospinal fluid (CSF) was also collected for analysis.[3]
- **Analytical Method:** A validated bioanalytical method was used to quantify Icapamespib concentrations in plasma and CSF.
- **PK Parameters:** The following pharmacokinetic parameters were calculated:
 - **C_{max}:** Maximum observed plasma concentration.

- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve.

3.4. Safety and Tolerability Assessments

- Adverse Events (AEs): All treatment-emergent adverse events (TEAEs) were recorded and monitored throughout the study.[\[1\]](#)[\[3\]](#)
- Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis were performed at specified intervals.[\[3\]](#)
- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were regularly monitored.[\[3\]](#)
- Electrocardiograms (ECGs): 12-lead ECGs were performed to assess cardiac safety.[\[3\]](#)
- Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.[\[3\]](#)

Results

4.1. Pharmacokinetic Data

The pharmacokinetic analysis demonstrated that Icapamespib exposure, as measured by the area under the curve (AUC), was dose-proportional across the tested dose range.[\[1\]](#)[\[3\]](#) The median time to reach maximum observed plasma concentration (Tmax) was consistent across the dose groups.[\[3\]](#)

| Parameter | 20 mg (n=6) | 30 mg (n=6) |
|---------------------|-------------------|-------------------|
| Median Tmax (hours) | 1.00 - 2.00 | 1.00 - 2.00 |
| Mean AUC | Dose-proportional | Dose-proportional |

4.2. Safety and Tolerability

Multiple doses of Icapamespib up to 30 mg administered once daily for 7 days were generally safe and well-tolerated in healthy elderly subjects.[1][3]

| Safety Finding | Observation |
|---|---|
| Treatment-Emergent Adverse Events (TEAEs) | All TEAEs were reported as mild in severity.[1][3] |
| Most Common TEAE | Headache was the most frequently reported TEAE.[1][3] |
| Serious Adverse Events (SAEs) | No serious adverse events or deaths occurred during the study.[1] |
| Discontinuations due to AEs | No subjects withdrew from the study due to adverse events.[1] |
| Clinically Significant Abnormalities | No clinically significant findings were observed in vital signs, laboratory measurements, or ECGs.[1] |

Conclusion

This multiple ascending dose study demonstrated that Icapamespib is safe and well-tolerated in healthy elderly subjects at doses up to 30 mg once daily for 7 days.[1][3] The pharmacokinetic profile supports a once-daily dosing regimen.[1] These findings provide crucial clinical evidence to support the further development of Icapamespib in Phase 2 clinical trials for the treatment of neurodegenerative diseases such as Alzheimer's Disease.[1][3]

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